![molecular formula C23H27FN4O4 B587271 N-Boc-N,N-didesethyl Sunitinib CAS No. 1227960-76-0](/img/structure/B587271.png)
N-Boc-N,N-didesethyl Sunitinib
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Overview
Description
“N-Boc-N,N-didesethyl Sunitinib” is a variant of Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug . It is also known as Sunitinib Impurities . The molecular formula is C23H27FN4O4 .
Molecular Structure Analysis
The molecular structure of “N-Boc-N,N-didesethyl Sunitinib” is characterized by its molecular formula C23H27FN4O4 . The IUPAC name is tert-butyl N- [2- [ [5- [ (Z)- (5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate .Scientific Research Applications
N-Boc Deprotection
“N-Boc-N,N-didesethyl Sunitinib” is used in the process of N-Boc deprotection . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection involves a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Pharmaceutical Standards
“N-Boc-N,N-didesethyl Sunitinib” is used as a pharmaceutical standard .
Oncology Research
“N-Boc-N,N-didesethyl Sunitinib” is used in oncology research . It is an important chemical compound that is used to study the effects of Sunitinib on receptor tyrosine kinases . It possesses potent inhibitory activity against multiple kinases and has potential therapeutic applications in the treatment of various cancers .
Mechanism of Action
“N-Boc-N,N-didesethyl Sunitinib” likely shares a similar mechanism of action with Sunitinib, which inhibits cellular signaling by targeting multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-12-18(11-16-15-10-14(24)6-7-17(15)28-20(16)29)27-13(2)19(12)21(30)25-8-9-26-22(31)32-23(3,4)5/h6-7,10-11,27H,8-9H2,1-5H3,(H,25,30)(H,26,31)(H,28,29)/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJYAHWQXJMSPM-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N,N-didesethyl Sunitinib |
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